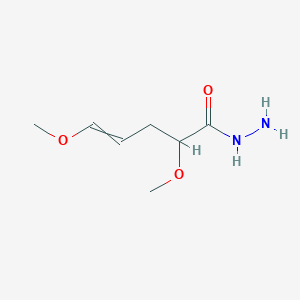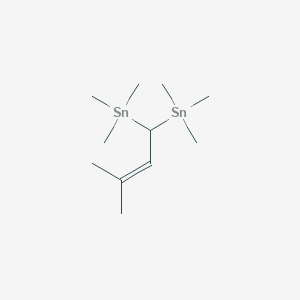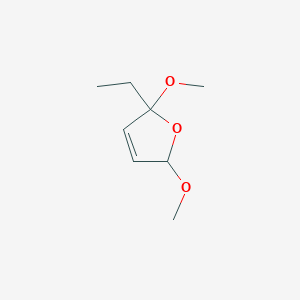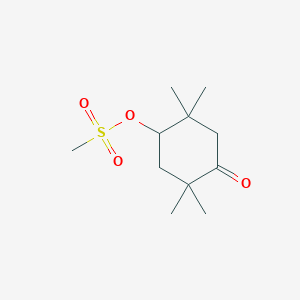
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate is an organic compound with a unique structure that includes a cyclohexane ring substituted with four methyl groups and a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate typically involves the reaction of 2,2,5,5-Tetramethyl-4-oxocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2,2,5,5-Tetramethyl-4-oxocyclohexanol+Methanesulfonyl chloride→2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Reduction: The ketone group can be reduced to an alcohol.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, ethers, or other substituted cyclohexanes.
Reduction: The major product is 2,2,5,5-Tetramethyl-4-hydroxycyclohexyl methanesulfonate.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can modulate the compound’s activity and interactions with biological molecules or other chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethyl-4-oxocyclohexanol: The alcohol precursor to the methanesulfonate.
2,2,5,5-Tetramethyl-4-hydroxycyclohexyl methanesulfonate: The reduced form of the compound.
2,2,5,5-Tetramethylcyclohexanone: A related ketone without the methanesulfonate group.
Uniqueness
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate is unique due to the presence of both a ketone and a methanesulfonate group, which allows it to participate in a wide range of chemical reactions
Propiedades
Número CAS |
86838-58-6 |
|---|---|
Fórmula molecular |
C11H20O4S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
(2,2,5,5-tetramethyl-4-oxocyclohexyl) methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-10(2)7-9(15-16(5,13)14)11(3,4)6-8(10)12/h9H,6-7H2,1-5H3 |
Clave InChI |
BYBSSILIDHHWGW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(CC1=O)(C)C)OS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)

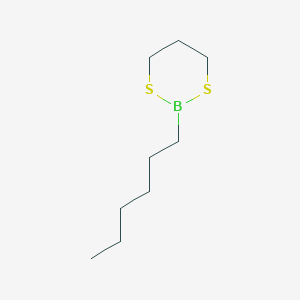
![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)
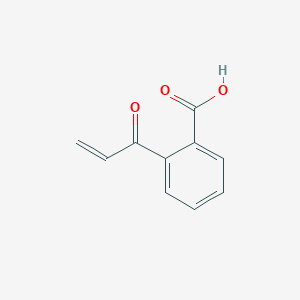
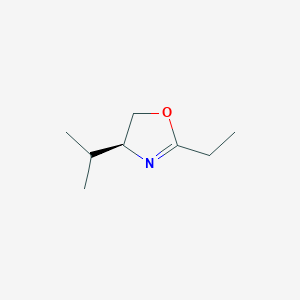
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
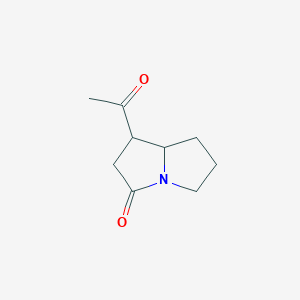
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
